molecular formula C9H8N2O3 B11907235 Methyl 2-cyano-5-methoxynicotinate CAS No. 1353101-02-6

Methyl 2-cyano-5-methoxynicotinate

Cat. No.: B11907235
CAS No.: 1353101-02-6
M. Wt: 192.17 g/mol
InChI Key: UQWPUPCASOVHNB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-5-methoxynicotinate is an organic compound with the molecular formula C9H8N2O3 It is a derivative of nicotinic acid and features a cyano group and a methoxy group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-5-methoxynicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with substituted aryl or heteryl amines under various conditions. For instance, the reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, are crucial for industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-5-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Methyl 2-cyano-5-methoxynicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-cyano-5-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-cyano-2-methoxynicotinate
  • Methyl nicotinate
  • Methyl cyanoacetate

Uniqueness

Methyl 2-cyano-5-methoxynicotinate is unique due to the specific positioning of the cyano and methoxy groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

1353101-02-6

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 2-cyano-5-methoxypyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-6-3-7(9(12)14-2)8(4-10)11-5-6/h3,5H,1-2H3

InChI Key

UQWPUPCASOVHNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C#N)C(=O)OC

Origin of Product

United States

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